molecular formula C16H22N4O2S2 B2456656 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE CAS No. 1448123-36-1

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE

Cat. No.: B2456656
CAS No.: 1448123-36-1
M. Wt: 366.5
InChI Key: SARKNNRIOLEIKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-ethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide”, there are related compounds that have been synthesized. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Multifunctional Agents for CNS Disorders

Research has indicated that N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines exhibit selective ligand activity for 5-HT7 receptors, with potential applications as multifunctional agents for treating complex CNS disorders. The synthesis of these compounds has led to the identification of potent 5-HT7 receptor antagonists, demonstrating antidepressant-like and pro-cognitive properties in vivo, suggesting their therapeutic potential in CNS disorder treatment (Canale et al., 2016).

Antimicrobial Agents

Sulfonamide moiety-containing heterocyclic compounds have been synthesized for their antibacterial properties. The creation of novel heterocyclic compounds featuring a sulfonamide group has shown high antibacterial activity, indicating their potential as effective antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Antimicrobial Activity

The synthesis and evaluation of novel heterocyclic sulfonamide derivatives have highlighted their potential as anticancer and antimicrobial agents. Some compounds have demonstrated potent activity against breast cancer cell lines and significant antimicrobial efficacy, suggesting a promising avenue for the development of new therapeutic agents (Debbabi et al., 2016).

Ocular Hypotensive Activity

A series of substituted thieno[2,3-b]thiophene-2-sulfonamides have been developed and evaluated for their ocular hypotensive activity, indicating their potential use in treating glaucoma. These compounds have been optimized for inhibitory potency against carbonic anhydrase and water solubility, aiming to minimize pigment binding in the iris (Prugh et al., 1991).

Properties

IUPAC Name

5-ethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-2-14-3-4-16(23-14)24(21,22)19-11-13-5-9-20(10-6-13)15-12-17-7-8-18-15/h3-4,7-8,12-13,19H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKNNRIOLEIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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